molecular formula C17H16ClN3O B2919441 N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide CAS No. 1384702-81-1

N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide

Cat. No. B2919441
CAS RN: 1384702-81-1
M. Wt: 313.79
InChI Key: UJBUHYSIXMZBKR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide, commonly known as CEP-33779, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. It is a potent and selective inhibitor of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, which plays a critical role in regulating cell growth, survival, and differentiation.

Mechanism Of Action

CEP-33779 acts as a selective inhibitor of the N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide/STAT3 pathway by binding to the ATP-binding site of N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide and preventing its activation. This leads to the inhibition of downstream signaling events mediated by STAT3, including cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
CEP-33779 has been shown to exert anti-tumor and anti-inflammatory effects in preclinical studies. It has been demonstrated to inhibit the growth and survival of various cancer cell lines, including breast, lung, and pancreatic cancer cells. In addition, it has been shown to reduce inflammation in animal models of arthritis and colitis.

Advantages And Limitations For Lab Experiments

One of the main advantages of CEP-33779 is its selectivity for the N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide/STAT3 pathway, which minimizes off-target effects. It also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of CEP-33779 is its relatively low potency compared to other N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide inhibitors, which may limit its efficacy in certain disease models.

Future Directions

There are several future directions for the development and application of CEP-33779. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is the development of more potent and selective N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide inhibitors based on the structure of CEP-33779. Finally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of CEP-33779 in various diseases.

Synthesis Methods

The synthesis of CEP-33779 involves a multi-step process that starts with the reaction of 3-chloroaniline with ethyl cyanoacetate to form 3-chlorophenyl-2-cyanoacetamide. This intermediate is then reacted with 3-ethylbenzenamine to form the final product, N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide.

Scientific Research Applications

CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide/STAT3 pathway is known to be dysregulated in many of these diseases, and CEP-33779 has been shown to inhibit this pathway and exert anti-tumor and anti-inflammatory effects in preclinical studies.

properties

IUPAC Name

N-(3-chlorophenyl)-2-(N-cyano-3-ethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-2-13-5-3-8-16(9-13)21(12-19)11-17(22)20-15-7-4-6-14(18)10-15/h3-10H,2,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBUHYSIXMZBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC(=O)NC2=CC(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide

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